N-Stearoyl-L-cysteine

Overview

Description

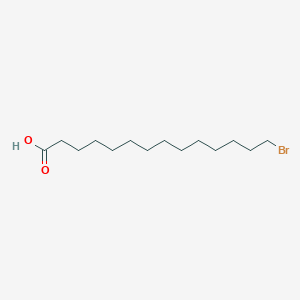

N-Stearoyl-L-cysteine is a compound used for the preparation of long-chained aliphatic acid amides as nerve protective agents . It also serves as a cysteine acyl hair dye stabilizer .

Molecular Structure Analysis

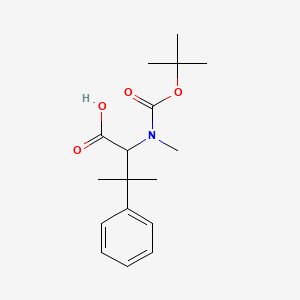

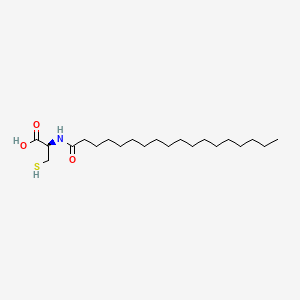

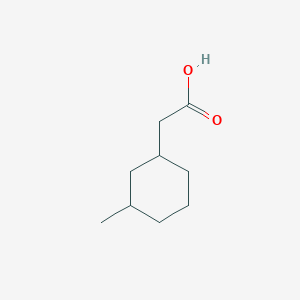

This compound has a molecular formula of C21H41NO3S . Its molecular weight is 387.6 g/mol . The InChIKey for this compound is VJUDNRUDRQLCDX-IBGZPJMESA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 387.6 g/mol, a XLogP3-AA of 7.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 19 .Scientific Research Applications

Regulation of Fatty Acid and Energy Metabolism

Research has shown that stearoyl-CoA desaturase-1 (SCD1), a key enzyme in fatty acid and energy metabolism, is nutritionally regulated. Studies involving dietary methionine restriction in rats, which impacts hepatic SCD1 expression, indicate the significance of amino acids like cysteine in obesity and metabolism. Cysteine supplementation has been observed to reverse some effects of methionine restriction, suggesting its role in regulating SCD1 and associated metabolic pathways (Elshorbagy et al., 2011).

Impacts on Human Health

The use of L-cysteine in diet, supplements, or drugs is significant for human health improvement and treating diseases. This amino acid's benefits in medicine and nutritional therapies have been increasingly recognized, especially with the rise of nutraceutical industries and personalized medicine. However, due to the lack of comprehensive clinical trials, the effectiveness of L-cysteine supplements or drugs remains a subject of ongoing research and debate (Plaza et al., 2018).

Membrane Protein Topology

Stearoyl-CoA desaturase (SCD), an integral membrane protein, plays a vital role in synthesizing monounsaturated fatty acids essential for various lipid synthesis. Studies on the topology of mouse SCD1 isoform provide insights into the structural and functional aspects of this enzyme, which is influenced by the amino acid cysteine. Understanding the topology and functional sites, such as cysteine residues, contributes to a deeper understanding of its role in cellular processes (Man et al., 2006).

Influence on Gene Expression in Hepatic Cells

L-cysteine has been found to influence the expression of genes regulated by sterol regulatory element-binding protein (SREBP) in hepatic cells. This amino acid has shown effects on mRNA concentrations of various enzymes, including stearoyl-coenzyme A desaturase (SCD)1. These findings highlight the potential of L-cysteine in modulating lipid metabolism at the genetic level (Bettzieche et al., 2008).

Biotechnological Production

L-cysteine has wide-ranging applications in medicine, food, and animal feed industries. Studies have shown that through metabolic engineering and rational design, strains of Escherichia coli can be optimized for increased L-cysteine production. These advancements in biotechnological production are crucial for meeting the growing industrial demand for L-cysteine (Liu et al., 2018).

Mechanism of Action

Target of Action

N-Stearoyl-L-cysteine is a carboxylic acid that has been shown to have neuroprotective properties . It is an active compound in the production of a number of pharmaceuticals and industrial chemicals It is known to interact with biological targets such as proteins .

Mode of Action

It is known that this compound has neuroprotective effects, which could be due to its interaction with its targets and any resulting changes

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it has been shown to have neuroprotective effects in animal models of brain injury by reducing oxidative stress and inhibiting lipid peroxidation . This suggests that it may influence pathways related to oxidative stress and lipid metabolism.

Result of Action

This compound has been demonstrated to have neuroprotective effects in animal models of brain injury by reducing oxidative stress and inhibiting lipid peroxidation . This compound has also been shown to have a protective effect on brain cells following cerebral ischemia (a shortage of blood) . These results suggest that this compound can have significant molecular and cellular effects.

properties

IUPAC Name |

(2R)-2-(octadecanoylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)22-19(18-26)21(24)25/h19,26H,2-18H2,1H3,(H,22,23)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJUDNRUDRQLCDX-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[1,2,3]Triazolo[4,5-b]pyridin-3-yl-benzoic acid](/img/structure/B3149617.png)

![4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B3149634.png)

![1-(3,8-Diazabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3149655.png)